N'-[(1E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene]-2-nitrobenzohydrazide
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Overview
Description
N’-[(1E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene]-2-nitrobenzohydrazide is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its molecular formula is C23H19ClN2O4, and it has a significant molecular weight, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene]-2-nitrobenzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with 4-hydroxyacetophenone to form 4-[(4-chlorobenzyl)oxy]acetophenone. This intermediate is then reacted with hydrazine hydrate to produce 4-[(4-chlorobenzyl)oxy]acetophenone hydrazone. The final step involves the condensation of this hydrazone with 2-nitrobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of N’-[(1E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene]-2-nitrobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene]-2-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-aminobenzohydrazide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of 2-aminobenzohydrazide derivatives.
Substitution: Formation of substituted benzohydrazide derivatives with various functional groups.
Scientific Research Applications
N’-[(1E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene]-2-nitrobenzohydrazide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene]-2-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorobenzyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethylidene]-4-[(4-chlorophenoxy)methyl]benzohydrazide
- N’-[(1E)-1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethylidene]-2-(2,4-difluorophenoxy)acetohydrazide
- N’-[(1E)-1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethylidene]-2-phenylacetohydrazide
Uniqueness
N’-[(1E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene]-2-nitrobenzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18ClN3O4 |
---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
N-[(E)-1-[4-[(4-chlorophenyl)methoxy]phenyl]ethylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C22H18ClN3O4/c1-15(24-25-22(27)20-4-2-3-5-21(20)26(28)29)17-8-12-19(13-9-17)30-14-16-6-10-18(23)11-7-16/h2-13H,14H2,1H3,(H,25,27)/b24-15+ |
InChI Key |
MYQZWTHIACWPRJ-BUVRLJJBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1[N+](=O)[O-])/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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